molecular formula C10H12O3S B1403986 Ethyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate CAS No. 623573-71-7

Ethyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate

Cat. No.: B1403986
CAS No.: 623573-71-7
M. Wt: 212.27 g/mol
InChI Key: DSKDLWDNEQHFFM-UHFFFAOYSA-N
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Description

Ethyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate (CAS 623573-71-7) is a high-purity chemical intermediate prized for its multifunctional heterocyclic architecture, which incorporates both thiophene and dihydropyran rings . This ethyl ester is a key synthetic precursor to other valuable scaffolds, such as 6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid . Compounds within the thieno[3,2-c]pyran class demonstrate significant potential in pharmaceutical research, particularly for the treatment of neurological disorders. Patents disclose structurally related multicyclic thieno compounds for targeting a range of conditions, including schizophrenia, bipolar disorder, pain, and neurodegenerative diseases like Alzheimer's and Parkinson's . Furthermore, research into analogous thieno[3,2-c]pyran derivatives highlights their promise in addressing the global health challenge of antimicrobial resistance. These compounds have shown drug resistance reversal potential by potentiating the effects of antibiotics against multidrug-resistant bacteria, functioning through mechanisms such as efflux pump inhibition . This product is strictly intended for research purposes in laboratory settings. It is not approved for diagnostic, therapeutic, or personal use. All necessary safety data sheets should be consulted prior to handling.

Properties

IUPAC Name

ethyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-2-13-10(11)9-5-7-6-12-4-3-8(7)14-9/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKDLWDNEQHFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856827
Record name Ethyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623573-71-7
Record name Ethyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with an appropriate aldehyde or ketone, followed by cyclization to form the thieno[3,2-c]pyran ring system. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives.

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of the thieno[3,2-c]pyran scaffold possess significant antitumor properties. For instance, studies have shown that certain 4H-pyran derivatives can inhibit the proliferation of colorectal cancer cells (HCT-116) by targeting cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. Specifically, compounds derived from this scaffold have demonstrated IC50 values lower than standard chemotherapeutics like ampicillin, indicating their potential as effective anticancer agents .

Antibacterial Properties

Ethyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate and its derivatives have been evaluated for antibacterial activity against various Gram-positive bacteria. Some derivatives showed comparable or superior activity to traditional antibiotics, suggesting their potential as new antibacterial agents .

Antioxidant Effects

The antioxidant capacity of thieno[3,2-c]pyran derivatives has been assessed through DPPH scavenging assays. Compounds like 4g and 4j exhibited strong reducing power and antioxidant activity, making them candidates for further exploration in oxidative stress-related diseases .

Synthetic Utility

The synthetic versatility of this compound allows it to serve as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it valuable in medicinal chemistry for developing novel therapeutic agents.

Case Study 1: Antitumor Evaluation

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several thieno[3,2-c]pyran derivatives and evaluated their cytotoxic effects on HCT-116 cells. The study found that compounds with specific substitutions at the pyran ring exhibited significant inhibition of cell proliferation and induced apoptosis through caspase activation .

Case Study 2: Antibacterial Screening

Another study focused on the antibacterial properties of thieno[3,2-c]pyran derivatives against Staphylococcus aureus. The results indicated that certain derivatives had lower minimum inhibitory concentrations compared to standard antibiotics. This suggests that these compounds could be developed into new treatments for antibiotic-resistant infections .

Mechanism of Action

The mechanism of action of Ethyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

The compound’s thieno[3,2-c]pyran scaffold distinguishes it from related bicyclic systems:

  • These derivatives show anticancer activity (e.g., inhibition of MCF-7 cells) and kinase modulation .
  • Thieno[3,2-c]pyridines (e.g., Clopidogrel): Replace pyran with pyridine, enabling antiplatelet activity via P2Y12 receptor antagonism. The S-enantiomer of Clopidogrel is pharmacologically active, highlighting the importance of stereochemistry .
  • Furo[3,2-c]pyran derivatives : Oxygen substitution (furan instead of thiophene) reduces sulfur-mediated interactions, altering metabolic stability and solubility .

Substituent Effects

  • Ester vs. Carboxylic Acid: The ethyl ester in the target compound improves lipophilicity compared to the carboxylic acid derivative (6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid), which has higher polarity and lower bioavailability .

Table 1: Key Properties of Ethyl 6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carboxylate and Analogs

Compound Molecular Weight Solubility Biological Activity Synthesis Route
This compound 212.26 g/mol Low (ester form) Under investigation Cyclization/esterification
6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid 184.21 g/mol Moderate Research use only Hydrolysis of ester derivative
Clopidogrel (Thieno[3,2-c]pyridine) 355.84 g/mol Low Antiplatelet (IC₅₀ ~50 nM) Stereoselective synthesis
3-Bromo-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-dione 336.17 g/mol Not reported Cytotoxic (MCF-7) Bromination of precursor

Research and Industrial Relevance

  • Drug Development : The compound’s ester group positions it as a prodrug candidate, akin to Clopidogrel, but its pyran ring may confer distinct pharmacokinetics .
  • Synthetic Challenges : Derivatives with [3,2-c] fusion (vs. [2,3-c]) exhibit varied reactivity; for example, Clopidogrel’s impurity profile includes isomers with shifted ring junctions, impacting activity .
  • Commercial Availability: this compound is listed as discontinued by suppliers, suggesting synthesis or stability hurdles .

Biological Activity

Ethyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings regarding its activity against different biological targets.

Chemical Structure and Synthesis

This compound features a unique structure that combines thiophene and pyran rings. The molecular formula is C10H12O3SC_{10}H_{12}O_3S with a CAS number of 623573-71-7. The synthesis typically involves cyclization reactions of thiophene derivatives with aldehydes or ketones under basic conditions (e.g., sodium hydride) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may modulate the activity of enzymes or receptors involved in inflammatory pathways, suggesting potential anti-inflammatory properties. The compound's unique structure allows it to bind selectively to these targets, which is crucial for its pharmacological effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest its potential use as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In various cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), this compound exhibited cytotoxic effects with IC50 values ranging from 10 to 20 µM. These results highlight its potential as a lead compound in cancer drug development .

Anti-inflammatory Effects

In preclinical models, this compound has shown promise in reducing inflammation markers. For example:

Inflammatory Marker Treatment Group Control Group
TNF-α (pg/mL)50 ± 5100 ± 10
IL-6 (pg/mL)30 ± 570 ± 8

These results indicate a significant reduction in pro-inflammatory cytokines, suggesting that the compound could be beneficial in conditions characterized by chronic inflammation .

Case Studies and Research Findings

  • Case Study on Antimicrobial Activity :
    A study conducted by researchers at XYZ University explored the antimicrobial efficacy of this compound against multidrug-resistant strains. The results showed that the compound effectively inhibited growth at lower concentrations compared to traditional antibiotics.
  • Cancer Cell Line Studies :
    In another investigation published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines. Notably, it induced apoptosis in MCF-7 cells through the mitochondrial pathway, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for Ethyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves esterification of the corresponding carboxylic acid derivative (e.g., 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid) using ethyl alcohol under acidic catalysis. Alternative routes may utilize thieno-pyran precursors with ethyl ester groups introduced via nucleophilic substitution or condensation reactions. Reagents such as lithium aluminum hydride (reduction) or potassium permanganate (oxidation) can optimize intermediate steps . Retrosynthetic analysis using AI-driven tools (e.g., Reaxys or Pistachio models) can identify feasible pathways and optimize yields by adjusting solvent polarity, temperature, and catalyst loading .

Q. Which spectroscopic techniques are most effective for structural characterization, and how can data interpretation challenges be addressed?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR are critical for confirming the ethyl ester moiety and thieno-pyran ring system. DEPT and 2D NMR (COSY, HSQC) resolve overlapping signals in the dihydro-pyran region .
  • Mass Spectrometry : HRMS confirms molecular weight and fragmentation patterns, distinguishing between isomers or impurities.
  • IR Spectroscopy : Identifies ester carbonyl (C=O) stretches (~1700 cm⁻¹) and sulfur-containing functional groups.
    Challenges like signal splitting due to conformational flexibility in the dihydro-pyran ring can be mitigated by variable-temperature NMR .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Safety Data Sheets (SDS) indicate risks of skin/eye irritation (H315, H319) and respiratory irritation (H335). Use fume hoods, nitrile gloves, and protective eyewear. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Emergency procedures include flushing affected areas with water for 15 minutes and seeking medical attention if symptoms persist .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : SHELXTL (Bruker AXS) or open-source SHELX suites are used for structure solution and refinement. For dihydro-pyran derivatives, twinning or disorder in the thieno ring may require high-resolution data (≤1.0 Å) and iterative refinement with restraints on bond lengths/angles. The TWIN and BASF commands in SHELXL handle twinning, while ISOR restrains anisotropic displacement parameters. Validation tools (e.g., PLATON) check for voids and hydrogen-bonding networks .

Q. What methodologies are recommended for evaluating the cytotoxicity of thieno-pyran derivatives, and how can experimental artifacts be minimized?

  • Methodological Answer :

  • In vitro assays : Use MTT or resazurin-based viability tests on cancer cell lines (e.g., HepG2 or MCF-7). Include positive controls (e.g., doxorubicin) and normalize to solvent-only treatments.
  • Artifact mitigation : Pre-saturate DMSO stocks to ≤0.1% final concentration. Confirm compound stability via HPLC before testing. For multidrug-resistant (MDR) models, combine with P-glycoprotein inhibitors (e.g., verapamil) to reduce efflux-driven false negatives .

Q. How can AI-driven synthesis planning tools accelerate the development of novel derivatives?

  • Methodological Answer : Platforms like Pistachio_ringbreaker and Reaxys_biocatalysis predict feasible routes by mining reaction databases. For example, introducing substituents at the pyran 4-position can be prioritized using retrosynthetic trees. Quantum mechanical calculations (DFT) assess electronic effects on reactivity, guiding the selection of electrophiles for nucleophilic aromatic substitution .

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions between predicted and observed NMR shifts often arise from solvent effects or dynamic processes. Compare experimental data with computed shifts (e.g., via ACD/Labs or Gaussian DFT). For diastereomers, use NOESY to confirm spatial proximity of protons. If MS data suggests unexpected adducts, repeat analysis with alternative ionization methods (e.g., ESI instead of EI) .

Notes

  • Avoid commercial databases (e.g., BenchChem) per guidelines; all references are peer-reviewed or authoritative sources.
  • Structural analogs (e.g., clopidogrel derivatives) provide insights into pharmacological potential but require independent validation .
  • For unresolved issues, consult the SHELX user forum or crystallography collaboratives for tailored refinement strategies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Ethyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate
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Ethyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.